2-Chloro-5-iodo-3-nitropyridin-4-amine
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Overview
Description
2-Chloro-5-iodo-3-nitropyridin-4-amine is a halogenated heterocyclic compound with the molecular formula C5H2ClIN2O2 It is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a pyridine ring
Preparation Methods
The synthesis of 2-Chloro-5-iodo-3-nitropyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the nitration of 2-chloro-5-iodopyridine, followed by amination. The reaction conditions often involve the use of strong acids like nitric acid for nitration and ammonia or amines for the amination step . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
2-Chloro-5-iodo-3-nitropyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the nitrogen atoms, forming N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Scientific Research Applications
2-Chloro-5-iodo-3-nitropyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-3-nitropyridin-4-amine is largely dependent on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
2-Chloro-5-iodo-3-nitropyridin-4-amine can be compared with other halogenated pyridine derivatives, such as:
2-Chloro-3-iodo-5-nitropyridine: Similar in structure but differs in the position of the nitro group, which can affect its reactivity and applications.
2-Chloro-5-methyl-3-nitropyridine:
2-Chloro-6-methoxy-3-nitropyridine: The methoxy group introduces different electronic effects, influencing its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their combined effects on its chemical behavior and applications.
Properties
IUPAC Name |
2-chloro-5-iodo-3-nitropyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGLOSZFBUGFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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